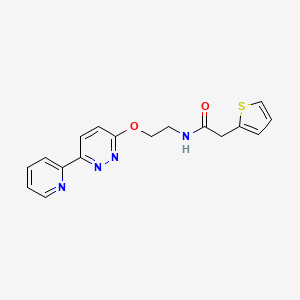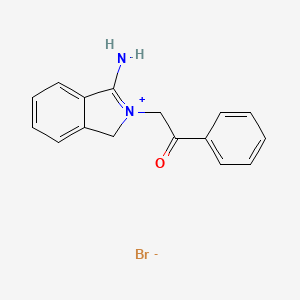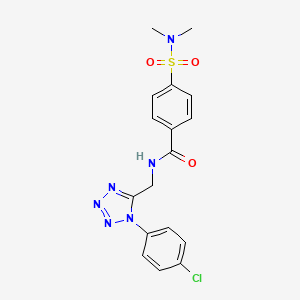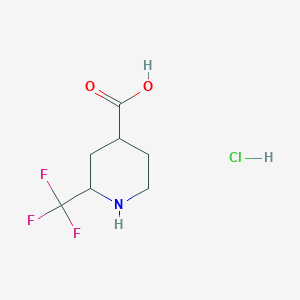![molecular formula C20H21FN2O3S B2462142 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluoro-2-methylbenzenesulfonamide CAS No. 898424-00-5](/img/structure/B2462142.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluoro-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluoro-2-methylbenzenesulfonamide” is a chemical compound with the molecular formula C20H21FN2O3S and a molecular weight of 388.461.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, compounds with similar structures are often synthesized through multi-step organic reactions involving the formation of the quinoline ring, the introduction of the cyclopropanecarbonyl group, and the attachment of the benzenesulfonamide moiety.Molecular Structure Analysis
The molecular structure of this compound includes a 3,4-dihydro-2H-quinolin-7-yl ring, a cyclopropanecarbonyl group, and a 4-fluoro-2-methylbenzenesulfonamide group. The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not available in the search results. However, based on its structure, it could potentially undergo reactions typical of quinolines, sulfonamides, and carbonyl compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. However, specific information about the physical and chemical properties of this compound was not found in the search results.Wissenschaftliche Forschungsanwendungen
GABAA/Benzodiazepine Receptor Binding
Compounds like imidazo[1,5-a]quinoxaline amides and carbamates, which include structural elements similar to N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluoro-2-methylbenzenesulfonamide, have shown high affinity for the GABAA/benzodiazepine receptor. These compounds exhibit a wide range of intrinsic efficacies, indicating potential applications in neuropharmacology (Tenbrink et al., 1994).
Potential Treatment of Neuropsychiatric and Neurological Disorders
The discovery of tetracyclic quinoxaline derivatives, which share a structural resemblance to N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluoro-2-methylbenzenesulfonamide, has been significant. These compounds have demonstrated potent binding affinities to serotonin 5-HT(2A) and dopamine D2 receptors, suggesting their potential as multifunctional drug candidates for treating neuropsychiatric and neurological disorders (Li et al., 2014).
Anticancer Activity
Quinoline derivatives, such as 2-anilino-3-aroylquinolines, have shown remarkable antiproliferative activity against various human cancer cell lines. These compounds inhibit tubulin polymerization, which is a critical process in cell division, suggesting their potential as anticancer agents (Srikanth et al., 2016).
Anticancer Mechanism Involving Tubulin Polymerization
Compounds structurally related to N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluoro-2-methylbenzenesulfonamide have been studied for their mechanism of action against cancer. By disrupting tubulin polymerization, these compounds arrest the cell cycle at the G2/M phase, leading to apoptosis in cancer cells. This mechanism provides a targeted approach to cancer therapy (Jeleń et al., 2013).
Synthesis of Angularly Fused Tetrahydro-2H-Pyrano[3,4-c]quinolines
The synthesis of tetrahydro-2H-pyrano[3,4-c]quinoline derivatives through a tandem hydroarylation/Prins cyclization process represents another area of research. These synthetic pathways are crucial for developing novel quinoline-based compounds with potential therapeutic applications (Reddy et al., 2016).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for this compound were not found in the search results, compounds with similar structures are often studied for their potential applications in various fields, including medicine and materials science234.
Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, please refer to scientific literature or consult a chemistry professional.
Eigenschaften
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluoro-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3S/c1-13-11-16(21)7-9-19(13)27(25,26)22-17-8-6-14-3-2-10-23(18(14)12-17)20(24)15-4-5-15/h6-9,11-12,15,22H,2-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRLMVRCFGLYER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluoro-2-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2462061.png)
![7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2462069.png)


![N-(4-isopropylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2462074.png)
![2-Chloro-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]acetamide](/img/structure/B2462075.png)
![2-(3-hydroxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2462078.png)


